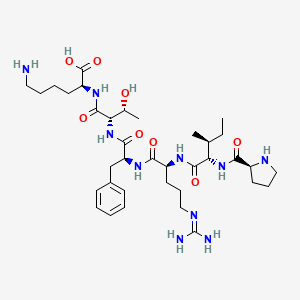![molecular formula C33H32N2O8 B15169179 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine CAS No. 644962-76-5](/img/structure/B15169179.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine moiety modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-O position and a prop-1-yn-1-yl group at the 5 position. These modifications confer unique chemical properties and potential biological activities to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine typically involves multiple steps. The starting material is often uridine, which undergoes selective protection and deprotection steps to introduce the desired functional groups. Key steps include:
Protection of the 2’- and 3’-hydroxyl groups: of uridine to prevent unwanted reactions.
Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-O position using a suitable protecting group strategy.
Alkylation at the 5 position: with a prop-1-yn-1-yl group using appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted uridine derivatives.
Applications De Recherche Scientifique
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The compound may inhibit enzymes involved in nucleic acid synthesis or repair, leading to potential antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-fluorouridine
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluoroadenosine
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine is unique due to the presence of both the bis(4-methoxyphenyl)(phenyl)methyl group and the prop-1-yn-1-yl group. These modifications enhance its chemical stability and potentially its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
644962-76-5 |
|---|---|
Formule moléculaire |
C33H32N2O8 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C33H32N2O8/c1-4-8-21-19-35(32(39)34-30(21)38)31-29(37)28(36)27(43-31)20-42-33(22-9-6-5-7-10-22,23-11-15-25(40-2)16-12-23)24-13-17-26(41-3)18-14-24/h5-7,9-19,27-29,31,36-37H,20H2,1-3H3,(H,34,38,39)/t27-,28-,29-,31-/m1/s1 |
Clé InChI |
VFKJTINFVHDNPY-BUVRPPHQSA-N |
SMILES isomérique |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
SMILES canonique |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)


![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)

![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)

![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)

![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
